Naphthalene-1,8-dicarbaldehyde

Organic Synthesis Reaction Mechanism Kinetic Isotope Effect

Naphthalene-1,8-dicarbaldehyde (CAS 17216-14-7) is an irreplaceable aromatic dialdehyde with two formyl groups fixed in a rigid peri (1,8) orientation on the naphthalene ring. This constrained geometry enforces unique intramolecular reactivity pathways—most notably the facile intramolecular Cannizzaro reaction—that are completely absent in 1,2-, 2,3-, or other regioisomers. For proton sponge materials, macrocyclic ligand synthesis, and PAH degradation tracer studies, substituting with generic dialdehydes leads to divergent reaction outcomes and compromised product architectures. Procure with confidence knowing this specific isomer delivers the pre-organized scaffold essential for reproducible, high-fidelity synthesis.

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
CAS No. 17216-14-7
Cat. No. B180751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-1,8-dicarbaldehyde
CAS17216-14-7
SynonymsNaphthalene-1,8-dicarboxaldehyde
Molecular FormulaC12H8O2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C=O)C(=CC=C2)C=O
InChIInChI=1S/C12H8O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-8H
InChIKeyPYHRFGZORIHOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-1,8-dicarbaldehyde (CAS 17216-14-7): A 1,8-Peri-Dialdehyde Building Block for Advanced Synthesis and Material Science


Naphthalene-1,8-dicarbaldehyde (CAS 17216-14-7) is an aromatic dialdehyde featuring two formyl groups positioned at the peri (1,8) positions of a naphthalene ring. This unique spatial arrangement enforces close proximity between the two reactive aldehyde functionalities, fundamentally differentiating its chemical behavior from its regioisomeric counterparts [1]. With a molecular formula of C12H8O2 and a molecular weight of 184.19 g/mol, this compound serves as a versatile intermediate in organic synthesis, primarily valued for its ability to undergo intramolecular reactions and to serve as a rigid, pre-organized scaffold for constructing complex molecular architectures .

Why Naphthalene-1,8-dicarbaldehyde (CAS 17216-14-7) Cannot Be Replaced by Generic Dialdehyde Alternatives


In procurement for specialized synthesis, the generic substitution of Naphthalene-1,8-dicarbaldehyde with other naphthalene dialdehydes or common aliphatic/aromatic dialdehydes is scientifically unsound. The 1,8-substitution pattern creates a unique peri-interaction that enforces specific geometries, steric constraints, and intramolecular reactivity pathways—such as the facile intramolecular Cannizzaro reaction—which are completely absent in 1,2-, 2,3-, or other isomers [1]. This specific spatial arrangement is critical for applications requiring a rigid, pre-organized scaffold, such as in the development of 'proton sponge' materials or defined macrocycles, where alternative dialdehydes would lead to significantly different reaction outcomes or product architectures [2].

Quantifiable Differentiation: Naphthalene-1,8-dicarbaldehyde (CAS 17216-14-7) vs. Analogues


Peri-Spatial Proximity: Distinct Intramolecular Cannizzaro Reaction Pathway vs. 1,2-Dicarbaldehyde

Naphthalene-1,8-dicarbaldehyde undergoes an intramolecular Cannizzaro reaction, which is mechanistically distinct from the intermolecular process observed for its closest analogue, o-phthalaldehyde. This unique pathway, enabled by the 1,8-peri-proximity, allows for a second-order kinetic profile (first order in both the monoanion of the hydrate and in base), leading to the specific formation of 8-(hydroxymethyl)-1-naphthoic acid. This contrasts with the complex mixture often obtained from o-phthalaldehyde [1].

Organic Synthesis Reaction Mechanism Kinetic Isotope Effect

Kinetic Isotope Effect (KIE) for Intramolecular Hydride Transfer vs. Related Aromatic Aldehydes

The intramolecular hydride transfer step in the Cannizzaro reaction of Naphthalene-1,8-dicarbaldehyde has been kinetically characterized. The primary kinetic isotope effect (KIE), kH/kD, was measured to be approximately 1.7 for the target compound. This value is consistent with a rate-determining hydride transfer step and serves as a critical mechanistic benchmark that would differ significantly for compounds with alternative substitution patterns due to altered transition state geometries and degrees of hydride transfer linearity [1].

Physical Organic Chemistry Mechanistic Probe Isotope Labeling

Unique Atmospheric Degradation Marker: Distinction from 1,8-Naphthalic Anhydride

In the context of polycyclic aromatic hydrocarbon (PAH) atmospheric chemistry, Naphthalene-1,8-dicarbaldehyde has been identified as a specific and distinct major product in the gas-phase reaction of acenaphthylene with hydroxyl (OH) radicals. This differentiates it from its close structural relative, 1,8-naphthalic anhydride, which is also formed but represents a separate oxidative branch [1]. The identification of this dialdehyde provides crucial mechanistic evidence for OH radical-initiated ring-opening and H-atom abstraction pathways, a role that cannot be fulfilled by its anhydride counterpart.

Environmental Chemistry Atmospheric Science PAH Degradation

Enhanced π-Acceptor Strength of Formyl Group in 'Proton Sponge' Systems vs. Nitro Analogues

When incorporated into a 'push-pull' proton sponge framework (specifically as 4,5-bis(dimethylamino)naphthalene-1,8-dicarbaldehyde), the 1,8-dicarbaldehyde moiety demonstrates a stronger π-electron acceptor ability compared to its nitro-substituted analogue. This finding is based on experimental and theoretical studies showing that in the solid and gas phase, the aldehyde group's π-accepting character surpasses that of the nitro group, a counter-intuitive result that is a direct consequence of the unique electronic structure enabled by the 1,8-peri-positioning [1].

Material Science Proton Sponges Molecular Electronics

Defined Applications for Naphthalene-1,8-dicarbaldehyde (CAS 17216-14-7) Backed by Evidence


Mechanistic Probe for Studying Peri-Interactions and Intramolecular Catalysis

The intramolecular Cannizzaro reaction and its associated kinetic isotope effect (kH/kD ≈ 1.7) make Naphthalene-1,8-dicarbaldehyde an excellent model substrate for investigating proximity effects and hydride transfer mechanisms in physical organic chemistry [1].

Precursor for 'Push-Pull' Chromophores and 'Proton Sponge' Materials

Its ability to act as a stronger π-acceptor than nitro groups in specific peri-substituted frameworks enables its use as a building block in the synthesis of advanced materials with tunable electronic and optical properties [2].

Analytical Standard in Environmental PAH Degradation Studies

As a major and distinct product of acenaphthylene's reaction with OH radicals, this compound serves as a critical analytical marker for tracking specific oxidative degradation pathways of PAHs in atmospheric and environmental chemistry research [3].

Rigid Scaffold for Macrocycle and Coordination Chemistry Synthesis

The constrained 1,8-geometry forces a predictable and close spatial relationship between the two aldehyde groups, making it an ideal starting material for constructing well-defined macrocyclic structures and pre-organized ligands for metal complexation.

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